molecular formula C6H14ClNO B8064063 (S)-3-Methyltetrahydro-2H-pyran-3-amine hydrochloride

(S)-3-Methyltetrahydro-2H-pyran-3-amine hydrochloride

Cat. No.: B8064063
M. Wt: 151.63 g/mol
InChI Key: CIZNGHOPNAVEOR-RGMNGODLSA-N
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Description

(S)-3-Methyltetrahydro-2H-pyran-3-amine hydrochloride: is a chemical compound with the molecular formula C₆H₁₃NO·HCl. It is a white solid with a molecular weight of 151.64 g/mol. This compound is a derivative of tetrahydropyran, a six-membered heterocyclic compound containing an oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reduction of corresponding ketones or aldehydes. One common method involves the reduction of (S)-3-methyltetrahydro-2H-pyran-3-one using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of catalysts and controlled reaction conditions to ensure high yield and purity. The choice of catalysts and solvents can vary depending on the specific production process.

Chemical Reactions Analysis

(S)-3-Methyltetrahydro-2H-pyran-3-amine hydrochloride: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

  • Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

  • Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Ketones or aldehydes

  • Reduction: Alcohols or amine derivatives

  • Substitution: Various amine derivatives

Scientific Research Applications

(S)-3-Methyltetrahydro-2H-pyran-3-amine hydrochloride: has several scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: It is used in the production of various chemical products, including polymers and agrochemicals.

Mechanism of Action

(S)-3-Methyltetrahydro-2H-pyran-3-amine hydrochloride: can be compared with other similar compounds, such as (R)-3-Methyltetrahydro-2H-pyran-3-amine hydrochloride and 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride . The key differences lie in the stereochemistry and position of the methyl group, which can influence the compound's reactivity and biological activity.

Comparison with Similar Compounds

  • (R)-3-Methyltetrahydro-2H-pyran-3-amine hydrochloride

  • 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride

Properties

IUPAC Name

(3S)-3-methyloxan-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-6(7)3-2-4-8-5-6;/h2-5,7H2,1H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIZNGHOPNAVEOR-RGMNGODLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCOC1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCCOC1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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